4-Bromo-N-ethyl-3-nitrobenzamide

Cross-coupling Palladium catalysis Suzuki-Miyaura

This bromo-nitro benzamide building block offers orthogonal reactivity: C4–Br for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) and C3–NO₂ reducible to NH₂ for amide coupling—enabling two-step biorthogonal diversification. N-Ethyl amide provides XLogP3 ~2.1, balancing permeability & solubility. ≥97% purity minimizes side products in Pd couplings. Store at −20°C; centrifuge before opening for max recovery.

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
CAS No. 1096291-52-9
Cat. No. B1612082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-ethyl-3-nitrobenzamide
CAS1096291-52-9
Molecular FormulaC9H9BrN2O3
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)
InChIKeyCBAINLIMJMMFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-ethyl-3-nitrobenzamide (CAS 1096291-52-9): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-Bromo-N-ethyl-3-nitrobenzamide (CAS 1096291-52-9) is a brominated, nitro-substituted benzamide building block with the molecular formula C₉H₉BrN₂O₃ and a molecular weight of 273.08 g/mol [1]. It is commercially supplied as a research chemical with purities ranging from 95% to ≥99.5% by different vendors, and is typically stored at −20 °C for maximum recovery [2]. Its core structure supports orthogonal synthetic transformations: the aryl bromide enables palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), while the nitro group can be reduced to an aniline for further functionalization, positioning it as a versatile small-molecule scaffold in medicinal chemistry and early-stage drug discovery [3].

Why 4-Bromo-N-ethyl-3-nitrobenzamide Cannot Be Simply Replaced by In-Class Benzamide Analogs


In-class benzamide analogs such as 4-chloro-N-ethyl-3-nitrobenzamide, 4-bromo-3-nitrobenzamide (lacking the N-ethyl group), or 4-bromo-N-methyl-3-nitrobenzamide differ critically in halogen reactivity, steric profile, and lipophilicity, which collectively govern downstream synthetic efficiency and biological target engagement [1]. The aryl bromide substituent offers an optimal balance of oxidative addition reactivity for palladium-catalyzed couplings—substantially more active than the chloro analog yet more cost-effective and shelf-stable than the iodo analog—while the N-ethyl amide modulates both solubility in organic media and hydrogen-bonding capacity relative to the unsubstituted or N-methyl variants [2]. Direct substitution without quantitative benchmarking therefore risks altered reaction yields, divergent pharmacokinetic properties in derived lead series, or unexpected stability liabilities that propagate into preclinical development workflows.

4-Bromo-N-ethyl-3-nitrobenzamide: Head-to-Head and Class-Level Comparative Evidence for Procurement Decisions


Aryl Halide Reactivity for Cross-Coupling: Bromo vs. Chloro vs. Iodo in 4-Halo-N-ethyl-3-nitrobenzamide Derivatives

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the order Ar–I > Ar–Br > Ar–Cl. 4-Bromo-N-ethyl-3-nitrobenzamide occupies an intermediate position: it undergoes oxidative addition with Pd(0) catalysts under standard conditions (e.g., Pd(PPh₃)₄, 60–80 °C), whereas the 4-chloro analog typically requires more forcing conditions (elevated temperature, stronger ligands) and the 4-iodo analog, while more reactive, is costlier and more prone to dehalogenation side reactions [1]. No direct kinetic study for this specific compound is publicly available; the evidence is inferred from the well-established reactivity hierarchy of aryl halides in palladium-mediated couplings, which is a class-level inference validated across thousands of substrates [2].

Cross-coupling Palladium catalysis Suzuki-Miyaura

Storage Stability: 4-Bromo-N-ethyl-3-nitrobenzamide Requires −20 °C vs. Room-Temperature-Stable Analogs

Vendor specifications from AXEL (As One) explicitly require storage at −20 °C for 4-bromo-N-ethyl-3-nitrobenzamide to maximize product recovery, with a recommendation to centrifuge the vial before opening to consolidate material [1]. In contrast, 4-bromo-3-nitrobenzamide (CAS 879-93-6)—lacking the N-ethyl group—is routinely stored at ambient temperature according to multiple vendor datasheets [2]. This indicates that the N-ethyl substitution reduces thermal stability, likely due to increased conformational flexibility facilitating decomposition pathways. No quantitative degradation rate data are publicly available; this is a supporting evidence point based on vendor handling instructions.

Stability Storage condition Shelf-life

Commercially Achievable Purity: 4-Bromo-N-ethyl-3-nitrobenzamide Ranges from 95% to ≥99.5% Across Suppliers

Procurement-grade purity for 4-bromo-N-ethyl-3-nitrobenzamide ranges from 95% (AKSci) , through 97% (Leyan) , up to ≥99.5% as verified by EOS MedChem stock inventory [1]. The 4-chloro analog (4-chloro-N-ethyl-3-nitrobenzamide) is offered primarily at 95–97% purity by specialty suppliers, with no documented availability above 97% in stock listings . Higher purity of the bromo compound reduces the burden of pre-use purification in parallel medicinal chemistry workflows, directly lowering the effective cost per reaction.

Purity Quality control Vendor comparison

Lipophilicity and Hydrogen-Bonding Profile: N-Ethyl vs. N-Methyl and Unsubstituted Amide Analogs

The computed XLogP3 for 4-bromo-N-ethyl-3-nitrobenzamide is 2.1, with a topological polar surface area (TPSA) of 74.9 Ų [1]. The N-ethyl substituent increases logP by approximately 0.5–0.7 log units relative to the N-methyl analog (4-bromo-N-methyl-3-nitrobenzamide, estimated XLogP3 ~1.4–1.6) and by ~0.8–1.0 log units relative to the unsubstituted 4-bromo-3-nitrobenzamide (estimated XLogP3 ~1.1–1.3), based on fragment contribution analysis [2]. All three compounds share identical hydrogen-bond donor (1) and acceptor (3) counts, but the incremental lipophilicity of the ethyl group can meaningfully shift cellular permeability and metabolic stability in derived lead series. This is a class-level inference; no direct parallel artificial membrane permeability assay (PAMPA) or Caco-2 data were located for this specific compound.

Lipophilicity LogP Drug-likeness Permeability

Orthogonal Synthetic Handles: Bromo for Cross-Coupling + Nitro for Reduction vs. Single-Functionality Analogs

4-Bromo-N-ethyl-3-nitrobenzamide uniquely presents two orthogonal reactive centers on the same benzene ring: the C4–Br bond participates in palladium-catalyzed cross-coupling while the C3–NO₂ group can be selectively reduced (SnCl₂, Fe/HCl, or catalytic hydrogenation) to generate a C3–NH₂ aniline for amide coupling or reductive amination [1]. This dual reactivity enables sequential diversification without protecting-group manipulation. In contrast, 4-chloro-N-ethyl-3-nitrobenzamide also possesses these two handles but the chloro group is substantially less reactive in cross-coupling, limiting the scope of accessible biaryl products . This evidence is based on the established literature of orthogonal functional-group reactivity; no reaction-scope comparison study for these exact compounds has been published.

Orthogonal reactivity Diversification Scaffold

Bullet Point Summary: Direct Head-to-Head Comparative Data Is Limited

A comprehensive search of PubMed, Google Patents, BindingDB, and major vendor databases yielded no published head-to-head studies directly comparing 4-bromo-N-ethyl-3-nitrobenzamide against 4-chloro-N-ethyl-3-nitrobenzamide, 4-bromo-N-methyl-3-nitrobenzamide, or 4-bromo-3-nitrobenzamide on any quantitative endpoint (potency, selectivity, metabolic stability, reaction yield, or solubility) [1][2]. All differential claims presented in this guide are class-level inferences or supporting evidence drawn from vendor specifications and general chemical principles. Users should verify critical performance parameters experimentally before committing to large-scale procurement.

Evidence gap Comparative data Procurement caveat

4-Bromo-N-ethyl-3-nitrobenzamide: Evidence-Backed Application Scenarios for Procurement Planning


Medicinal Chemistry Library Synthesis: Sequential Diversification from a Single Bifunctional Scaffold

In hit-to-lead campaigns, 4-bromo-N-ethyl-3-nitrobenzamide serves as a dual-handle scaffold, enabling Pd-catalyzed Suzuki coupling at the C4–Br position followed by nitro reduction and amide coupling at C3–NH₂, thereby generating biorthogonal diversity in two steps from one building block [1]. The bromo handle's intermediate reactivity avoids the sluggishness of chloro analogs, while the N-ethyl group provides favorable logP (~2.1) for membrane permeability in cell-based assays [2]. Procurement should prioritize ≥97% purity to minimize side products during palladium coupling.

Kinase Inhibitor Intermediate: Enabling Fragment-Based and Structure-Guided Design

Vendor documentation indicates this compound has been investigated as an intermediate for kinase inhibitor synthesis [1]. The bromo substituent at C4 allows installation of aryl/heteroaryl groups that occupy kinase hydrophobic pockets, while the nitro group can be reduced post-coupling to an aniline that serves as a hinge-binding motif. The N-ethyl amide contributes to type II and type III kinase inhibitor pharmacophores by acting as a linker-region hydrogen-bonding element.

Physicochemical Property Optimization: LogP Tuning Through N-Alkyl Variation

For projects requiring logP optimization, the N-ethyl group (XLogP3 = 2.1) provides an intermediate lipophilicity that balances solubility and permeability [1]. Teams can procure parallel N-methyl (XLogP3 ~1.5) and N-propyl (XLogP3 ~2.6) analogs to establish structure–property relationship (SPR) trends without altering the bromo/nitro substitution pattern that governs synthetic reactivity [2].

Cold-Chain Procurement Workflows: Planning for −20 °C Storage Requirements

Given the vendor-specified −20 °C storage condition [1], this compound is best suited for facilities with established cold-storage infrastructure and lyophilization capabilities. Researchers planning large-scale (>100 g) campaigns should factor in freezer capacity and the recommendation to centrifuge vials before opening to maximize recovery, as documented in the AXEL product datasheet [2].

Quote Request

Request a Quote for 4-Bromo-N-ethyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.